Cas no 2137029-31-1 (tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate)

Tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a thiophene moiety, which enhance its utility in peptide coupling and heterocyclic chemistry. The (2S)-stereochemistry ensures enantioselective applications, making it valuable for asymmetric synthesis. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is particularly useful in medicinal chemistry for the development of thiophene-containing drug candidates, where controlled reactivity and stereochemical purity are critical. Its well-defined properties facilitate reproducible results in complex synthetic pathways.
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate structure
2137029-31-1 structure
Product name:tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
CAS No:2137029-31-1
MF:C13H19NO3S
MW:269.359862565994
CID:6329876
PubChem ID:165956214

tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-798814
    • 2137029-31-1
    • tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
    • Inchi: 1S/C13H19NO3S/c1-9(14-12(16)17-13(2,3)4)11(15)7-10-5-6-18-8-10/h5-6,8-9H,7H2,1-4H3,(H,14,16)/t9-/m0/s1
    • InChI Key: AKSNWRCTQPPNFU-VIFPVBQESA-N
    • SMILES: S1C=CC(=C1)CC([C@H](C)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 269.10856464g/mol
  • Monoisotopic Mass: 269.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: 2.4

tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798814-5.0g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
5.0g
$4102.0 2025-02-21
Enamine
EN300-798814-0.1g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
0.1g
$1244.0 2025-02-21
Enamine
EN300-798814-0.25g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
0.25g
$1300.0 2025-02-21
Enamine
EN300-798814-0.5g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
0.5g
$1357.0 2025-02-21
Enamine
EN300-798814-0.05g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
0.05g
$1188.0 2025-02-21
Enamine
EN300-798814-2.5g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
2.5g
$2771.0 2025-02-21
Enamine
EN300-798814-10.0g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
10.0g
$6082.0 2025-02-21
Enamine
EN300-798814-1.0g
tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
2137029-31-1 95.0%
1.0g
$1414.0 2025-02-21

Additional information on tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate

tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate, identified by the CAS number 2137029-31-1, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of tert-butyl N-[(2S)-3-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral center at the (2S) configuration. The presence of the thiophene ring introduces aromaticity and potential for π-interactions, enhancing the compound's versatility in chemical reactions and biological systems. Recent studies have explored the stereochemical implications of this configuration, revealing its role in modulating pharmacokinetic properties and bioavailability.

In terms of synthesis, researchers have developed efficient methods to construct this compound, leveraging modern organic chemistry techniques such as asymmetric catalysis and microwave-assisted synthesis. These advancements have not only improved the yield but also minimized the environmental footprint, aligning with current green chemistry principles. The synthesis of tert-butyl N-[(2S)-3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate involves a series of carefully optimized steps, including nucleophilic substitutions, esterifications, and stereoselective reductions.

The biological activity of this compound has been extensively studied, particularly in the context of its potential therapeutic applications. Recent findings suggest that it exhibits potent inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in oncology research, highlighting its potential as an anticancer agent.

In silico modeling studies have provided deeper insights into the molecular interactions of tert-butyl N [(2S) 3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate, revealing key binding motifs that contribute to its bioactivity. These studies have been complemented by experimental validations using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

The stereochemistry of this compound plays a pivotal role in its pharmacological profile. The (2S) configuration ensures optimal interaction with target proteins, enhancing both efficacy and selectivity. This aspect has been thoroughly investigated through comparative studies with other stereoisomers, underscoring the importance of chirality in drug design.

In conclusion, tert-butyl N [(2S) 3 oxo 4 (thiophen 3 yl) butan 2 yl] carbamate represents a cutting-edge molecule with vast potential in the pharmaceutical industry. Its unique structure, coupled with advanced synthetic methodologies and promising biological activities, positions it as a key player in contemporary drug discovery efforts.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.